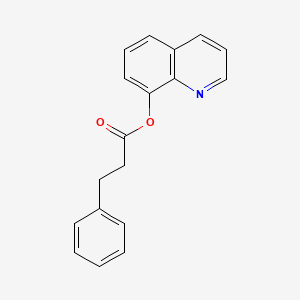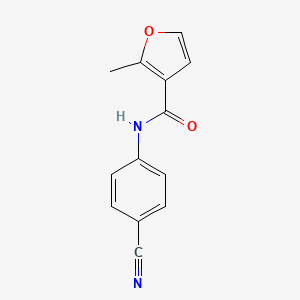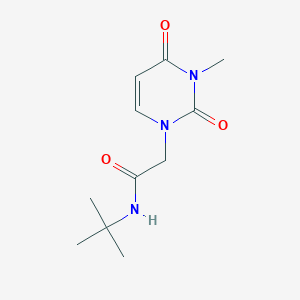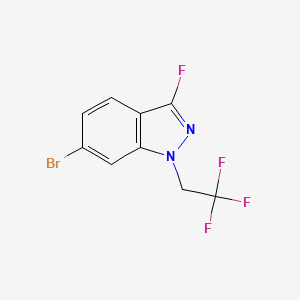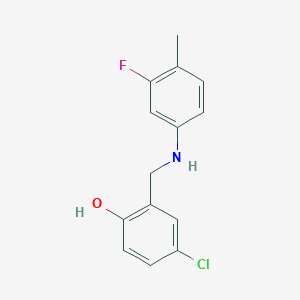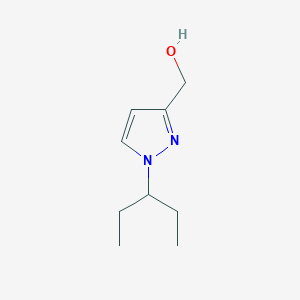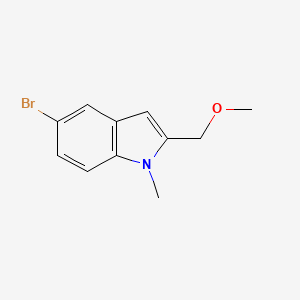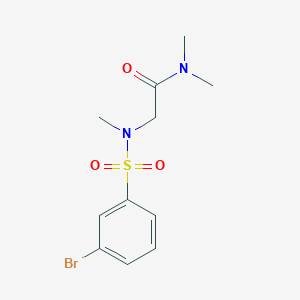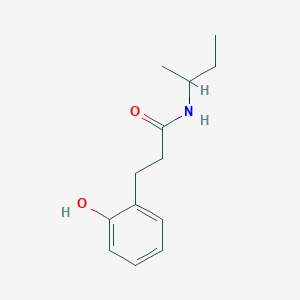
N-(3-hydroxyphenyl)-2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Hydroxyphenyl)-2-(4-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxamide is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by its unique structure, which includes a hydroxyphenyl group, a methoxyphenyl group, and a dioxoisoindoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxyphenyl)-2-(4-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindoline Core: This step involves the cyclization of an appropriate precursor to form the isoindoline core.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced through a substitution reaction, often using a hydroxyphenyl halide as the reagent.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a similar substitution reaction, using a methoxyphenyl halide.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydroxyphenyl)-2-(4-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The dioxoisoindoline core can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroisoindoline derivatives.
Substitution: Various substituted isoindoline derivatives.
Scientific Research Applications
N-(3-Hydroxyphenyl)-2-(4-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functional polymers.
Mechanism of Action
The mechanism of action of N-(3-Hydroxyphenyl)-2-(4-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Hydroxyphenyl)-2-phenyl-1,3-dioxoisoindoline-5-carboxamide
- N-(4-Methoxyphenyl)-2-phenyl-1,3-dioxoisoindoline-5-carboxamide
- N-(3-Hydroxyphenyl)-2-(4-chlorophenyl)-1,3-dioxoisoindoline-5-carboxamide
Uniqueness
N-(3-Hydroxyphenyl)-2-(4-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxamide is unique due to the presence of both hydroxyphenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C22H16N2O5 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-(3-hydroxyphenyl)-2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C22H16N2O5/c1-29-17-8-6-15(7-9-17)24-21(27)18-10-5-13(11-19(18)22(24)28)20(26)23-14-3-2-4-16(25)12-14/h2-12,25H,1H3,(H,23,26) |
InChI Key |
WABNAHYHLGAXDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC(=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6-Nitro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-yl)acetamide](/img/structure/B14906509.png)
